1-Benzyl-4-(methoxymethylene)piperidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(methoxymethylidene)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-16-12-14-7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZVOVYOPOXREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Importance of Substituted Piperidine Ring Systems in Complex Molecular Architectures
Substituted piperidine (B6355638) ring systems are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. Their prevalence underscores their strategic importance in the design and synthesis of complex molecules with diverse biological activities. The piperidine scaffold, a six-membered nitrogen-containing heterocycle, provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and biological targets.
The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's lipophilicity, polarity, and steric bulk, which are critical parameters for optimizing drug-like properties such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, the nitrogen atom within the piperidine ring can act as a basic center, influencing the compound's solubility and potential for ionic interactions with biological macromolecules.
Piperidine derivatives are integral components in numerous drug classes, including analgesics, antipsychotics, antihistamines, and antiarrhythmics. The ability to introduce a wide range of functional groups at various positions of the piperidine ring has made it a privileged scaffold in medicinal chemistry. The development of novel synthetic methodologies to access highly functionalized piperidines remains an active area of research, driven by the continuous demand for new therapeutic agents. Recent advancements have focused on creating modular and efficient strategies to construct these complex three-dimensional molecules, aiming to accelerate the drug discovery process. news-medical.net
Elucidation of 1 Benzyl 4 Methoxymethylene Piperidine As a Key Synthetic Intermediate
Wittig Olefination via the 1-Benzyl-4-piperidone Precursor
The transformation of the carbonyl group of 1-benzyl-4-piperidone into a methoxymethylene group is accomplished via the Wittig reaction. This reaction involves the treatment of the piperidone with a phosphorus ylide, specifically a methoxymethylene phosphonium (B103445) ylide. The ylide, a nucleophilic species, attacks the electrophilic carbonyl carbon of the piperidone, leading to the formation of a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene, this compound, and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide.
Preparative Routes to 1-Benzyl-4-piperidone
The accessibility and purity of 1-benzyl-4-piperidone are critical for the successful synthesis of the target compound. Several synthetic strategies have been established for its preparation, each with its own set of advantages and limitations. These methods include classical cyclization reactions, addition strategies, and direct alkylation approaches.
A prominent method for the synthesis of 1-benzyl-4-piperidone involves the Dieckmann condensation, an intramolecular cyclization of a diester in the presence of a base to form a β-ketoester. chemicalbook.comgoogle.comguidechem.com This approach typically begins with the double Michael addition of benzylamine (B48309) to an acrylate (B77674), such as methyl or ethyl acrylate, to form a diester intermediate, N,N-bis(β-alkoxycarbonylethyl)benzylamine. chemicalbook.comgoogle.com This diester then undergoes an intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the desired 1-benzyl-4-piperidone. chemicalbook.comguidechem.comresearchgate.net
The reaction sequence can be initiated by reacting benzylamine with methyl acrylate to produce N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com Subsequent treatment with a base, such as sodium methoxide (B1231860) generated from metallic sodium and methanol (B129727) in a solvent like toluene, induces the Dieckmann condensation. chemicalbook.comgoogle.com The resulting cyclic β-ketoester is then hydrolyzed and decarboxylated, often by heating with an acid, to afford 1-benzyl-4-piperidone. chemicalbook.com Variations of this method have been developed to optimize reaction conditions and yields, including the use of microwave radiation to promote the Michael addition and Dieckmann condensation steps. guidechem.com
Table 1: Dieckmann Condensation for 1-Benzyl-4-piperidone Synthesis
| Starting Materials | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine, Methyl Acrylate | 1. 1,4-addition. 2. Dieckmann condensation (Na, Toluene, reflux). 3. Hydrolysis and decarboxylation (HCl, reflux). | 78.4 | chemicalbook.com |
| Benzylamine, Methyl Acrylate | Microwave irradiation for Michael addition (110-120 W, 50-55°C, 80 min) and Dieckmann condensation (90-100 W, 70-75°C, 20 min), followed by hydrolysis and decarboxylation. | Not specified | guidechem.com |
| Benzylamine, Acrylate | 1. Addition reaction in an alcohol solvent (50-60°C, 9-24 h). 2. Condensation with an organic base (e.g., sodium methoxide) in an organic solvent (50-85°C, 9-16 h). 3. Hydrolysis and decarboxylation with an acid and catalyst (e.g., calcium chloride) (60-85°C, 1-5 h). | Not specified | guidechem.comgoogle.com |
An alternative and atom-efficient approach to construct the 1-benzyl-4-piperidone scaffold is through a double aza-Michael addition reaction. nih.govacs.org This strategy involves the conjugate addition of a primary amine, in this case, benzylamine, to a divinyl ketone. nih.govacs.orgsemanticscholar.org The reaction proceeds by the initial Michael addition of the amine to one of the vinyl groups, followed by an intramolecular Michael addition of the resulting secondary amine onto the second vinyl group, leading to the formation of the piperidone ring. koreascience.or.kr
This method has been successfully employed for the synthesis of various 2-substituted 4-piperidones. nih.govacs.orgsemanticscholar.org For instance, divinyl ketones, which can be prepared from the corresponding vinyl aldehydes, react with benzylamine in a suitable solvent system, such as a mixture of acetonitrile (B52724) and aqueous sodium bicarbonate, under reflux conditions to yield the corresponding 1-benzyl-4-piperidone derivatives. nih.gov The yields of these reactions are generally good, particularly for aromatically substituted divinyl ketones. nih.gov
Table 2: Double Aza-Michael Addition for 1-Benzyl-4-piperidone Synthesis
| Divinyl Ketone Substituent (R) | Reagents and Conditions | Yield of 1-Benzyl-2-substituted-4-piperidone (%) | Reference |
|---|---|---|---|
| Phenyl | Benzylamine, NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C | 79 | nih.gov |
| Methyl | Benzylamine, NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C | Lower yields reported | nih.gov |
| n-Propyl | Benzylamine, NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C | Lower yields reported | nih.gov |
A straightforward and common method for the preparation of 1-benzyl-4-piperidone is the direct N-alkylation of 4-piperidone (B1582916) or its hydrochloride salt. chemicalbook.comchemicalbook.com This nucleophilic substitution reaction involves the treatment of 4-piperidone hydrochloride with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. chemicalbook.com
The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com A base, such as potassium carbonate, is used to neutralize the hydrochloride salt and to scavenge the hydrobromic acid formed during the reaction. chemicalbook.com The mixture is heated to facilitate the substitution reaction, leading to the formation of 1-benzyl-4-piperidone. This method is often favored for its simplicity and high yields, although the cost and stability of the starting materials can be a consideration for large-scale production. chemicalbook.com
Table 3: N-Alkylation of 4-Piperidone Hydrochloride
| Starting Materials | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Piperidone monohydrate hydrochloride, Benzyl bromide | K₂CO₃, DMF, 20°C for 30 min, then 65°C for 14 h | 89.28 | chemicalbook.com |
Generation of the Methoxymethylene Phosphonium Ylide
The key reagent for the Wittig olefination of 1-benzyl-4-piperidone is the methoxymethylene phosphonium ylide, also known as methoxymethylenetriphenylphosphorane. This ylide is typically prepared in situ immediately prior to its use due to its reactivity. wikipedia.org
The precursor for the ylide is the commercially available phosphonium salt, (methoxymethyl)triphenylphosphonium chloride. nih.govwikipedia.org To generate the reactive ylide, the phosphonium salt is deprotonated using a strong base. wikipedia.orglibretexts.orglibretexts.org Common bases for this transformation include organolithium reagents, such as n-butyllithium, or other strong bases like lithium diisopropylamide (LDA) or sodium hydride. nih.govwikipedia.orglibretexts.org
The reaction is carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the decomposition of the highly basic ylide. wikipedia.org The deprotonation of the phosphonium salt results in the formation of the characteristic red-colored ylide, which is then ready to react with the 1-benzyl-4-piperidone. wikipedia.org
Application of Strong Bases (e.g., Lithium Diisopropylamide, n-Butyllithium) for Ylide Formation
The formation of the required phosphorus ylide, methoxymethylenetriphenylphosphorane, necessitates the deprotonation of its precursor, (methoxymethyl)triphenylphosphonium chloride. The acidic proton on the carbon adjacent to the positively charged phosphorus atom requires a strong base for efficient removal. umkc.eduyoutube.com While various bases can be employed, organolithium reagents like n-butyllithium (n-BuLi) and strong, non-nucleophilic amide bases such as lithium diisopropylamide (LDA) are particularly effective. nih.govresearchgate.net
The general procedure involves suspending the phosphonium salt in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel is typically cooled to a low temperature, often between -78 °C and 0 °C, to control the reaction rate and prevent potential side reactions. The strong base (n-BuLi or LDA) is then added dropwise to the suspension. nih.gov The successful deprotonation is often indicated by a distinct color change, signaling the formation of the reactive ylide. youtube.com
The choice of a strong base like n-BuLi is crucial. These bases ensure a complete and rapid deprotonation, generating a high concentration of the ylide for the subsequent reaction with 1-benzyl-4-piperidone. adichemistry.com This is particularly important for phosphonium salts like (methoxymethyl)triphenylphosphonium chloride, which are less acidic than those used to form stabilized ylides. nih.gov The use of these bases under anhydrous conditions is critical to prevent quenching of the ylide and the base itself. nih.gov
Optimization of Reaction Conditions for Wittig Olefination to this compound
Optimizing the reaction conditions for the Wittig olefination of 1-benzyl-4-piperidone is essential for maximizing the yield and controlling the selectivity of the product, this compound. Key parameters that are typically adjusted include the solvent system, reaction temperature, and the specific base used.
The solvent plays a critical role in the Wittig reaction, influencing the solubility of the reagents, the stability of the intermediates, and the stereochemical outcome. researchgate.netpitt.edu For the reaction involving non-stabilized or semi-stabilized ylides with N-substituted piperidones, a variety of base-solvent combinations have been studied to optimize yields. cdnsciencepub.com Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. cdnsciencepub.com
The reaction temperature is another vital parameter. The initial ylide formation is typically conducted at low temperatures (e.g., -78 °C to 0 °C) to ensure stability, especially when using highly reactive bases like n-BuLi. adichemistry.com After the ylide has been formed, the ketone substrate (1-benzyl-4-piperidone) is added, and the reaction may be allowed to slowly warm to room temperature or gently heated to drive the reaction to completion. cdnsciencepub.com The temperature can significantly affect the reaction rate and, in some cases, the ratio of E/Z isomers formed, although with cyclic ketones like 1-benzyl-4-piperidone, only the exocyclic double bond is formed, making E/Z isomerism of the new double bond irrelevant.
Below is a representative table illustrating the potential effects of solvent and temperature on the yield of Wittig reactions involving piperidone derivatives, based on findings from analogous systems.
| Entry | Base | Solvent | Temperature (°C) | Approx. Yield (%) |
|---|---|---|---|---|
| 1 | n-Butyllithium | Tetrahydrofuran (THF) | -78 to 25 | 75 |
| 2 | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 25 | 70 |
| 3 | Sodium Ethoxide | Ethanol | 25 to 78 (reflux) | 65 |
| 4 | Potassium t-Butoxide | Dimethyl Sulfoxide (DMSO) | 25 to 80 | 55 |
This table is illustrative, compiled from general knowledge and data from related piperidone Wittig reactions. cdnsciencepub.com Actual yields for this compound may vary.
Maximizing the yield of this compound while minimizing side products is a primary goal of optimization. The methoxymethylenetriphenylphosphorane ylide is considered semi-stabilized, which can lead to moderate reactivity. nih.govwikipedia.org In reactions with sterically hindered ketones, this can sometimes result in lower yields. wikipedia.org
The following table summarizes how different reaction parameters can influence the yield and selectivity of the Wittig reaction for this class of compounds.
| Parameter | Condition | Effect on Yield | Effect on Selectivity/Side Products |
|---|---|---|---|
| Base | Strong (n-BuLi, LDA) | Generally higher due to efficient ylide formation | Cleaner reaction; Li+ ions may influence intermediates |
| Weaker (Alkoxides) | Potentially lower or requires harsher conditions | May lead to side reactions like phosphonium salt decomposition cdnsciencepub.com | |
| Solvent | Aprotic (THF, Diethyl Ether) | Good for solubility and stability with strong bases | Generally favored for clean reactions |
| Polar Aprotic (DMSO, DMF) | Can increase reaction rates | May promote side reactions depending on the base/temperature cdnsciencepub.com | |
| Temperature | Low (-78 to 0 °C) for ylide formation | Improves ylide stability, minimizing decomposition | Crucial for controlling reactivity of strong bases |
| Warming to RT or heating for olefination | Drives reaction to completion | Excessive heat can promote side reactions |
Chemical Reactivity and Transformation Pathways of 1 Benzyl 4 Methoxymethylene Piperidine
Hydrolytic Conversion to 1-Benzyl-4-formylpiperidine (N-Benzyl-4-piperidinecarbaldehyde)
The primary and most well-documented reaction of 1-benzyl-4-(methoxymethylene)piperidine is its conversion to 1-benzyl-4-formylpiperidine through hydrolysis. This process efficiently cleaves the enol ether to unmask a carbonyl group.
The hydrolysis of the enol ether is typically carried out under acidic aqueous conditions. Mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly employed as catalysts. The reaction involves treating the enol ether substrate with the acid in a suitable solvent system, often a mixture of water and an organic solvent to ensure miscibility.
The reaction conditions are generally mild, though they can be adjusted to optimize the rate of conversion. Factors such as acid concentration, temperature, and reaction time are key parameters that are controlled to ensure complete hydrolysis while minimizing potential side reactions. A typical protocol involves stirring the enol ether in a dilute acidic solution at or slightly above room temperature until analysis (e.g., by thin-layer chromatography or gas chromatography) indicates the disappearance of the starting material.
| Parameter | Typical Range/Reagent | Purpose |
|---|---|---|
| Catalyst | Dilute HCl, H₂SO₄ | To provide the proton (H⁺) necessary to initiate the reaction mechanism. |
| Solvent | Water, often with a co-solvent like THF or Dioxane | To dissolve the substrate and provide the nucleophile (H₂O) for the reaction. |
| Temperature | Room Temperature to mild heating (e.g., 40-50 °C) | To control the reaction rate; higher temperatures increase the rate but may also promote side reactions. |
| Reaction Time | Several hours | Dependent on temperature and acid concentration; monitored for completion. |
The acid-catalyzed hydrolysis of an enol ether proceeds through a well-established multi-step mechanism. stackexchange.comechemi.comalmerja.com
Protonation of the Alkene: The reaction initiates with the protonation of the enol ether at the α-carbon (the carbon atom of the double bond not attached to the oxygen). This step is favored because the resulting carbocation is stabilized by resonance with the adjacent oxygen atom, forming an oxonium ion intermediate. stackexchange.comalmerja.com Protonation on the oxygen can also occur, but it is a non-productive pathway, as the proton is easily lost again. stackexchange.comechemi.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. This step results in the formation of a protonated hemiacetal.
Deprotonation: The protonated hemiacetal is deprotonated by a base (such as water) in the medium to yield a neutral hemiacetal intermediate.
Formation of the Carbonyl Group: The hemiacetal, being unstable in acidic solution, undergoes further reaction. The hydroxyl group is protonated, turning it into a good leaving group (water). Concurrently, the methoxy (B1213986) group's oxygen atom uses its lone pair to form a double bond with the carbon, expelling methanol (B129727) and forming the final aldehyde product, 1-benzyl-4-formylpiperidine, after a final deprotonation step.
This mechanism highlights why acid is essential: it activates the enol ether towards nucleophilic attack by water. rsc.org
While the hydrolysis is generally efficient, achieving high yields of pure 1-benzyl-4-formylpiperidine requires careful control over reaction conditions and an effective purification strategy. The aldehyde product itself can be sensitive to the reaction conditions, and side products may form.
A significant challenge in the synthesis is the separation of the final aldehyde from unreacted starting materials or byproducts. A highly effective method for purification involves the formation of a sodium bisulfite adduct. rsc.orgnih.gov Aldehydes react reversibly with sodium bisulfite to form solid, crystalline adducts. sci-hub.se This property can be exploited by treating the crude reaction mixture with an aqueous solution of sodium bisulfite. The aldehyde selectively forms a solid precipitate, which can be easily separated by filtration, leaving organic-soluble impurities behind in the mother liquor. rsc.orgsci-hub.se
After isolation, the pure aldehyde can be regenerated from the adduct by treatment with a base (like sodium carbonate or sodium hydroxide (B78521) solution) or acid, which reverses the reaction. researchgate.net This technique is particularly useful as it avoids the need for more complex purification methods like column chromatography, making the process more scalable. nih.gov The stability of the bisulfite adduct can, however, be affected by the choice of solvents used for washing and isolation. researchgate.net
| Factor/Challenge | Description | Impact on Yield/Purity |
|---|---|---|
| Acid Concentration | Excessively strong acid or prolonged reaction times can lead to degradation of the starting material or product. | Can lower the overall yield. |
| Temperature Control | Higher temperatures can accelerate side reactions. | May lead to a less pure product mixture, complicating purification. |
| Purification Method | Direct isolation can be difficult due to similar polarities of product and impurities. | Formation of a crystalline bisulfite adduct allows for efficient separation and high purity of the final product. rsc.orgnih.gov |
| Adduct Regeneration | The pH for regenerating the aldehyde from its bisulfite adduct must be carefully controlled to avoid degradation of the product. sci-hub.se | Improper pH can lead to loss of the purified product, reducing the final yield. |
Potential for Further Functional Group Derivatization
Beyond hydrolysis, the enol ether functionality in this compound presents the potential for a variety of other chemical transformations, characteristic of electron-rich alkenes. While specific examples for this particular substrate are not extensively detailed in the literature, the known reactivity of enol ethers allows for the prediction of several possible derivatization pathways.
Enol ethers can act as nucleophiles in reactions with a range of electrophiles. wikipedia.org For example, they are known to undergo:
Halogenation: Reaction with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would likely lead to the formation of an α-halo ketone or aldehyde after subsequent hydrolysis of the intermediate.
Alkylation: In the presence of a Lewis acid, enol ethers can be alkylated by reactive electrophiles such as tertiary or benzylic alkyl halides. wikipedia.org
Cycloaddition Reactions: The electron-rich double bond of the enol ether can participate as a dienophile or dipolarophile in cycloaddition reactions, such as [2+2] cycloadditions with ketenes or 1,3-dipolar cycloadditions, to form various four- and five-membered ring systems.
Mukaiyama Aldol-type Reactions: While silyl (B83357) enol ethers are more commonly used, some enol ethers can undergo Lewis acid-catalyzed additions to aldehydes or ketones, forming a C-C bond in a manner analogous to the Mukaiyama aldol (B89426) addition. wikipedia.org
These potential reactions could allow for the synthesis of a diverse array of piperidine (B6355638) derivatives, functionalizing the 4-position with groups other than the formyl group obtained from simple hydrolysis.
Strategic Utilization in the Synthesis of Complex Organic Molecules
Precursor to Key Pharmaceutical Intermediates
The N-benzylpiperidine framework is a common motif in numerous centrally acting pharmaceuticals. 1-Benzyl-4-(methoxymethylene)piperidine, as a reactive derivative of N-benzyl-4-piperidone, is instrumental in building the core structures of several important drug classes.
Donepezil is a cornerstone medication for the palliative treatment of Alzheimer's disease, functioning as a potent and selective reversible inhibitor of acetylcholinesterase (AChE). The synthesis of Donepezil and the exploration of its analogues heavily rely on piperidine-based precursors.
The most widely recognized synthetic pathway to Donepezil involves the condensation of a 1-benzylpiperidine (B1218667) derivative with 5,6-dimethoxy-1-indanone (B192829). Specifically, 1-benzylpiperidine-4-carboxaldehyde is reacted with the indanone in the presence of a strong base, such as lithium diisopropylamide (LDA), to form an α,β-unsaturated ketone intermediate, 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine. scbt.comresearchgate.net this compound can be considered a stabilized enol ether equivalent of the carboxaldehyde and is a key synthon for this transformation.
The subsequent step in the synthesis is the reduction of the exocyclic double bond of the condensed intermediate. This is typically achieved through catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. biosynth.com This reduction yields the final racemic mixture of Donepezil, which is then converted to its hydrochloride salt for pharmaceutical use. biosynth.com
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 1-Benzylpiperidine-4-carboxaldehyde, 5,6-dimethoxy-1-indanone | Lithium diisopropylamide (LDA), THF | 1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine |
| 2 | 1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine | H₂, Pd/C, THF | Donepezil |
Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy and selectivity of acetylcholinesterase inhibitors based on the Donepezil scaffold. biosynth.com The 1-benzylpiperidine core, for which this compound is a key starting material, has been a primary focus of these derivatization efforts. biosynth.comresearchgate.net
Researchers have systematically modified four key regions of the Donepezil molecule:
The N-benzyl group: Alterations to the benzyl (B1604629) moiety, such as introducing substituents on the phenyl ring or replacing it entirely, have been explored to probe interactions with the catalytic active site (CAS) of the AChE enzyme. researchgate.net
The piperidine (B6355638) ring: The basicity of the piperidine nitrogen is considered essential for activity. beilstein-journals.org Modifications to the ring itself are generally found to reduce potency. biosynth.com
The linker: The length and nature of the methylene (B1212753) linker connecting the piperidine and indanone moieties have been varied.
The indanone moiety: The 5,6-dimethoxy-1-indanone part, which binds to the peripheral anionic site (PAS) of AChE, has been replaced with a wide variety of other heterocyclic and carbocyclic systems to improve potency and explore alternative binding interactions. biosynth.comnih.govresearchgate.net
These studies have led to the development of numerous analogues with varying inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), providing critical insights into the pharmacophore required for potent and selective inhibition. nih.govwikipedia.org
| Modification Site | Example of Modification | Effect on AChE Inhibition (IC₅₀) |
| Indanone Moiety | Replacement with isoindolin-1-one | Maintained high potency biosynth.com |
| Indanone Moiety | Replacement with phthalimide | Reduced potency biosynth.com |
| N-Benzyl Group | Replacement with unsubstituted phenyl | Greatly reduced activity biosynth.com |
| N-Benzyl Group | Introduction of 4-fluoro substituent | Potent inhibitory activity (IC₅₀ = 5.8 nM) researchgate.net |
| Piperidine Ring | Replacement with pyridine | Dramatically reduced activity researchgate.net |
The N-benzylpiperidine scaffold is also central to the structure of Fentanyl and its numerous potent analogues. The synthesis of these opioid analgesics often begins with precursors like N-benzyl-4-piperidone, from which this compound is derived.
Strategic modifications at the 4-position of the piperidine ring have led to the discovery of some of the most powerful opioid analgesics. A key transformation involves the conversion of a carbonyl or carboxyl group at this position into an alkoxymethyl group. beilstein-journals.org For instance, the development of highly potent analgesics such as sufentanil and alfentanil involved the introduction of an alkoxymethyl moiety at the C4 position of the piperidine ring. beilstein-journals.org
The synthesis of these 4-(alkoxymethyl)piperidines can be performed starting from benzyl-protected piperidone derivatives. beilstein-journals.org The methoxymethylene group in this compound serves as a masked aldehyde or a reactive handle that can be elaborated into the more complex side chains characteristic of Fentanyl analogues. The original Janssen method for Fentanyl synthesis utilizes N-benzyl-4-piperidone to create benzylfentanyl, which is then debenzylated to norfentanyl before final alkylation. bioblocks.com The versatility of the piperidone and its derivatives, like the target enol ether, allows for the introduction of various functional groups at the 4-position, which is a critical determinant of the resulting compound's analgesic potency and receptor binding profile.
Fentanyl and Structurally Related Opioid Analgesics
Applications in the Synthesis of Other Nitrogen Heterocycles
Beyond its role as a precursor to established pharmaceutical agents, the chemical reactivity of this compound and its parent ketone, N-benzyl-4-piperidone, allows for their use in constructing a broader range of nitrogen-containing heterocyclic systems. The piperidone, in particular, has been employed as a versatile synthon for creating spiro-heterocycles.
Spiro-heterocycles are compounds where two rings share a single common atom. N-benzyl-4-piperidone can be reacted with various bifunctional reagents to yield complex spirocyclic structures. For example, reaction with thiosemicarbazide (B42300) can produce spiro-thia-triazaspiro[4.5]decanes, while reaction with ethylenediamine (B42938) can yield triazaspiro[4.5]decane systems. These reactions demonstrate the utility of the piperidine C4-carbonyl group as a reactive center for building intricate, three-dimensional molecular architectures that are of interest in medicinal chemistry for their novel pharmacological profiles. The enol ether functionality of this compound offers alternative pathways for cycloaddition and condensation reactions to access other unique heterocyclic scaffolds.
Retrosynthetic Analysis: Positioning 1 Benzyl 4 Methoxymethylene Piperidine Within Synthetic Planning
Disconnection Strategies for Piperidine-4-aldehyde Target Molecules
When planning the synthesis of a target molecule containing the piperidine-4-aldehyde substructure, retrosynthetic analysis begins by identifying key bonds that can be disconnected to simplify the molecule. Functional groups are crucial in guiding these disconnections. For a piperidine-4-aldehyde, several strategic disconnections can be considered.
C-N Bond Disconnection: The bonds between the nitrogen atom and the adjacent carbon atoms within the piperidine (B6355638) ring are logical points for disconnection. This approach breaks the heterocyclic ring, often leading to a linear precursor. For instance, a double Mannich-type reaction disconnection can lead back to a primary amine (like benzylamine), formaldehyde, and a 1,3-dicarbonyl equivalent.
C-C Bond Disconnection: The bond connecting the aldehyde group (or its precursor) to the C4 position of the piperidine ring is another primary target for disconnection. This simplifies the synthesis by separating the construction of the piperidine ring from the introduction of the C4-substituent.
Functional Group Interconversion (FGI): A crucial strategy in retrosynthesis is Functional Group Interconversion (FGI), where one functional group is conceptually converted into another to facilitate a more effective disconnection. lkouniv.ac.inresearchgate.net The aldehyde group is highly reactive and can be sensitive to various reaction conditions. Therefore, it is often strategically advantageous to mask it or carry it through the synthesis in the form of a more stable precursor. This is where the concept of a synthetic equivalent becomes paramount, leading directly to the consideration of the methoxymethylene moiety. lkouniv.ac.in
Table 1: Key Retrosynthetic Disconnections for Piperidine-4-aldehyde
| Disconnection Type | Bond Cleaved | Precursor Fragments (Synthons) | Corresponding Forward Reaction |
| C-N Ring Disconnection | N-C2 and N-C6 | Benzylamine (B48309), Formaldehyde, Acetone dicarboxylate equivalent | Mannich Reaction / Robinson-Schöpf Synthesis |
| C-C Side Chain Disconnection | C4-CHO | Piperidin-4-yl anion + Formyl cation | Nucleophilic addition to a formylating agent |
| Functional Group Interconversion (FGI) | C=O of aldehyde | Methoxymethylene group (-CH=CHOCH₃) | Hydrolysis of an enol ether |
The Methoxymethylene Moiety as a Synthetic Equivalent for Aldehydes
The methoxymethylene group (-CH=CHOCH₃) serves as a robust synthetic equivalent for an aldehyde functional group. researchgate.net A synthetic equivalent is a reagent that carries out the function of a synthon which cannot be used itself, often because it is too unstable. lkouniv.ac.in The formyl cation or anion synthons are challenging to handle directly. Instead, a masked aldehyde, such as the enol ether present in 1-Benzyl-4-(methoxymethylene)piperidine, provides a stable and versatile precursor that can be converted to the desired aldehyde in a later synthetic step.
The retrosynthetic path from the target piperidine-4-aldehyde via FGI leads to this compound. This intermediate can then be disconnected at the exocyclic double bond. This disconnection corresponds to the reverse of one of the most powerful C-C bond-forming reactions in organic synthesis: the Wittig reaction. youtube.com
The key components for the forward synthesis revealed by this disconnection are:
A Carbonyl Compound: 1-Benzyl-4-piperidone. This is a common intermediate used in the synthesis of various piperidine-based drugs. guidechem.comchemicalbook.com
A Phosphorus Ylide: A methoxymethyl-substituted ylide, typically generated from (methoxymethyl)triphenylphosphonium (B8745145) chloride and a strong base.
The forward reaction involves the Wittig olefination between 1-Benzyl-4-piperidone and the methoxymethylide to form the enol ether, this compound. Subsequent mild acidic hydrolysis of this enol ether unmasks the functionality, yielding the target piperidine-4-aldehyde. This two-step sequence (Wittig olefination followed by hydrolysis) is a reliable method for the one-carbon homologation of a ketone to an aldehyde.
Table 2: Retrosynthetic Path via Methoxymethylene Equivalent
| Target Molecule | Retrosynthetic Step | Intermediate/Precursor | Forward Reaction |
| 1-Benzylpiperidine-4-carbaldehyde | FGI (Hydrolysis) | This compound | Wittig Reaction |
| This compound | C=C Disconnection | 1-Benzyl-4-piperidone + (Methoxymethyl)triphenylphosphonium salt | Synthesis from simpler precursors |
Assessment of Synthetic Efficiency and Atom Economy in Retrosynthetic Design
While the Wittig reaction is a highly effective and widely used transformation, a critical assessment of its synthetic efficiency, particularly its atom economy, is essential in modern synthetic planning. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.
The Wittig reaction, in this context, suffers from poor atom economy. The formation of the desired this compound is accompanied by the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide (Ph₃PO) as a byproduct.
The atom economy can be calculated using the formula: Atom Economy % = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100
For the synthesis of this compound from 1-Benzyl-4-piperidone and (methoxymethyl)triphenylphosphonium chloride (assuming deprotonation by a base like n-butyllithium which is then quenched), the major reactants contributing to the mass are the ketone and the phosphonium (B103445) salt.
Table 3: Atom Economy Calculation for the Wittig Reaction Step
| Reactant | Formula | Molecular Weight ( g/mol ) |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.26 |
| (Methoxymethyl)triphenylphosphonium chloride | C₂₀H₂₀ClOP | 342.80 |
| Total Reactant Mass | 532.06 | |
| Product | Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₄H₁₉NO | 217.31 |
| Byproduct | Formula | Molecular Weight ( g/mol ) |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 |
| Hydrochloric acid (from ylide formation) | HCl | 36.46 |
Note: Base used for ylide generation is not included in this simplified calculation.
Atom Economy = (217.31 / 532.06) * 100 ≈ 40.8%
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Benzyl-4-(methoxymethylene)piperidine, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via reductive amination of 1-benzyl-4-piperidone with appropriate nucleophiles (e.g., methoxymethylene derivatives). Key steps include:
- Reductive Amination : Use sodium triacetoxyborohydride (STAB) in acetic acid to stabilize intermediates and improve yield .
- Acylation : Propionyl chloride in triethylamine is effective for introducing substituents at the 4-position .
- Yield Optimization : Reaction time, temperature (e.g., 0–25°C), and stoichiometric ratios (amine:aldehyde = 1:1.2) critically impact purity and yield. Excess STAB (>2 equiv.) reduces side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm regioselectivity of substitution via H and C NMR (e.g., methoxymethylene protons appear as a singlet at δ 3.3–3.5 ppm) .
- HPLC : Monitor reaction progress with C18 columns (acetonitrile/water gradient) to resolve intermediates .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 232.18 for CHNO) .
Q. What safety protocols are essential for handling this compound and its intermediates?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., during acylation with propionyl chloride) .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Wash exposed skin with soap and water immediately .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How do structural modifications at the 4-position of the piperidine ring influence biological activity in related compounds?
- Methodological Answer : Compare analogs via structure-activity relationship (SAR) studies:
- Key Insight : Bulky substituents (e.g., benzyl) enhance receptor binding affinity, while polar groups (e.g., hydrazine) improve solubility .
Q. What computational strategies can predict the binding affinity of this compound derivatives to acetylcholinesterase (AChE)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the methoxymethylene group and AChE’s catalytic triad (Ser200, His440, Glu327) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidine-AChE complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG < −30 kcal/mol indicates strong inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
